molecular formula C12H7F3O4 B052508 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid CAS No. 424817-26-5

5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid

Cat. No. B052508
CAS RN: 424817-26-5
M. Wt: 272.18 g/mol
InChI Key: PSLFQKRPFOCZHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid often involves catalytic processes and transformations from simpler precursors. For instance, the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid demonstrates a novel route originating from C5-based furfural, highlighting the potential for biomass utilization and conversion into valuable chemical derivatives through steps like bromination, esterification, carbonylation, and hydrolysis (Zhang et al., 2017).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of this compound are not directly available, the molecular structure of related furan derivatives has been explored through various spectroscopic techniques. These studies are crucial for understanding the electronic configuration and spatial arrangement, which influence reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactivity of furan derivatives, including potential compounds like this compound, involves interactions that highlight the compound's role in synthesis pathways. For example, the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine detail the steps and mechanisms involved in forming complex structures from furan-based precursors, indicating a wide range of possible reactions such as cyclization and nucleophilic substitutions (Bradiaková et al., 2008).

Physical Properties Analysis

The physical properties of furan derivatives, including melting points, boiling points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on this compound are not available, the physical properties of similar compounds have been studied to determine their suitability for various industrial and research purposes.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other functional groups, and stability under different conditions, are fundamental aspects of research. For furan derivatives, properties like acidity and potential for polymerization are of interest. For example, the alkaline stability of specific furan compounds provides insight into the resilience and chemical behavior of these molecules under basic conditions, which is crucial for applications in materials science and organic synthesis (Longridge & Nicholson, 1990).

Scientific Research Applications

Biomass Utilization and Polymer Industry

5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is closely related to furfural and furoic acid derivatives, which are significant in biomass utilization. Zhang et al. (2017) demonstrate a novel route to 2,5-furandicarboxylic acid (2,5-FDCA) from C5-based furfural. This process is important for the polymer industry, as 2,5-FDCA is a renewable alternative to p-phthalic acid and can replace it in polymer applications (Zhang et al., 2017).

Biocatalytic Production

The biocatalytic production of FDCA is gaining attention due to its sustainable nature and potential applications in bio-based polymers. Yuan et al. (2019) review the advancements in biocatalytic methods for FDCA synthesis, highlighting its advantages such as mild reaction conditions and high selectivity (Yuan et al., 2019).

Carboxylation Processes for FDCA Synthesis

Dick et al. (2017) and Drault et al. (2020) discuss scalable carboxylation routes for converting 2-furoic acid into FDCA. This process involves the use of CO2 and highlights the potential for producing FDCA on a preparative scale, which is valuable for creating bio-based polymers (Dick et al., 2017) (Drault et al., 2020).

Enzymatic Conversion in Biofuel Production

The enzymatic conversion of furan derivatives is critical in biofuel production. Cajnko et al. (2020) focus on converting bio-based 5-hydroxymethylfurfural (HMF) to FDCA using various enzymes. This process is crucial for understanding and optimizing the conversion mechanism for better yields in biofuel production (Cajnko et al., 2020).

Metabolic Engineering for FDCA Production

Hossain et al. (2016) highlight the metabolic engineering of Raoultella ornithinolytica BF60 for the production of FDCA from HMF, showcasing an environmentally friendly process as an alternative to chemical oxidation (Hossain et al., 2016).

properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4/c13-12(14,15)19-9-4-2-1-3-7(9)8-5-6-10(18-8)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFQKRPFOCZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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